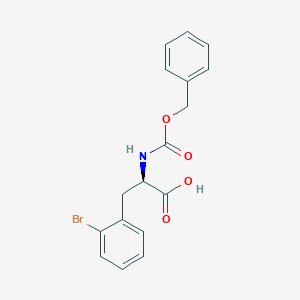

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

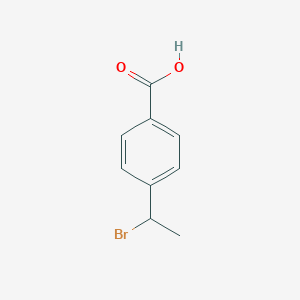

The synthesis of complex organic molecules like "(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid" involves strategic planning of chemical reactions that introduce or modify specific functional groups. For example, Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids leading to indenones involve key steps such as the addition of an arylrhodium(I) species to an alkyne and the oxidative addition of C-Br bonds, which may be relevant to the synthetic pathway of our target molecule (Harada et al., 2007).

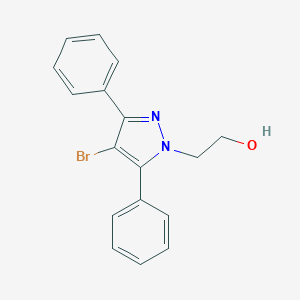

Molecular Structure Analysis

The molecular structure of this compound, characterized by X-ray crystallography, spectroscopy, or quantum chemical calculations, provides insight into its three-dimensional arrangement and electronic environment, crucial for understanding its reactivity and interaction with other molecules. Structural investigations often reveal the compound's conformation, bond lengths, angles, and other stereochemical details essential for synthesizing stereochemically complex targets.

Chemical Reactions and Properties

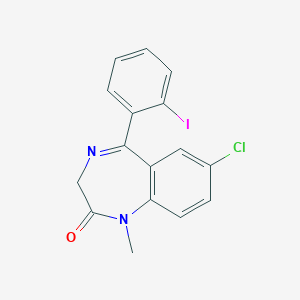

The chemical reactions involving "(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid" are diverse, ranging from its use as a starting material, intermediate, or product in organic synthesis. Its reactivity can be explored through various types of reactions, such as carbopalladation of nitriles for the synthesis of substituted aminonaphthalenes and benzoxazine derivatives, demonstrating the versatility of bromophenyl and carbonylamino groups in facilitating complex transformations (Tian et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis Methods and Derivatives

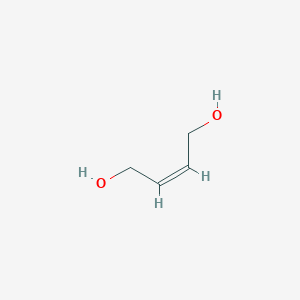

- Synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone : This compound is utilized in the synthesis of various sulfone derivatives, showcasing its versatility in organic synthesis (Enders, Berg, & Jandeleit, 2003).

- Labeling of L-DOPS for Mammalian Metabolic Studies : An efficient method for carbon-14 labeling of L-DOPS, a norepinephrine precursor amino acid, involves the use of derivatives related to this compound (Kurosawa & Nishioka, 1996).

- Fluorescent Amino Acid Synthesis : The compound plays a role in the synthesis of fluorescent d-amino acids, which are useful in peptide synthesis and fluorescence studies (Maity, Honcharenko, & Strömberg, 2015).

Biochemical and Enzymatic Applications

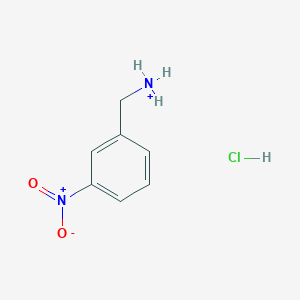

- Tripeptide Derivative Assay : It is used in the creation of tripeptide derivatives for assaying certain enzymes, demonstrating its utility in enzymatic studies and pharmaceutical research (Svendsen, 2017).

Material Science and Organic Chemistry

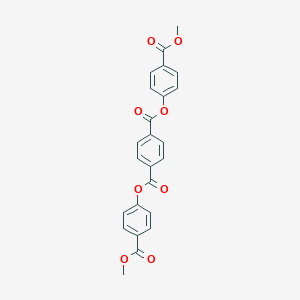

- Alternative to Phenolation in Polybenzoxazine : The compound is explored as a building block in material science, particularly in the enhancement of reactivity of molecules for benzoxazine ring formation (Trejo-Machin et al., 2017).

- Preparation of Electrophilic Building Blocks : It is instrumental in preparing novel electrophilic building blocks for synthesizing enantiomerically pure compounds, highlighting its importance in stereochemical applications (Zimmermann & Seebach, 1987).

Antibacterial and Antioxidant Properties

- Synthesis and Antibacterial Activity Evaluation : Derivatives of the compound have been synthesized and evaluated for antibacterial activities, showing potential in antimicrobial research (Pund et al., 2020).

- Antioxidant Activity in Conjugates : Its conjugates have been synthesized and evaluated for antioxidant and anti-inflammatory activities, indicating its potential in medicinal chemistry (Sahoo, Subudhi, & Swain, 2011).

Synthesis of Fluorinated Amino Acids

- Synthesis of Fluorinated l-Tyrosine : The compound is used in the asymmetric synthesis of fluorinated l-tyrosine, an important amino acid in neurochemistry (Monclus, Masson, & Luxen, 1995).

Propiedades

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRUVLWVVBIRGJ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624574 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid | |

CAS RN |

123098-44-2 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)